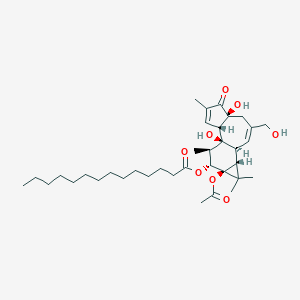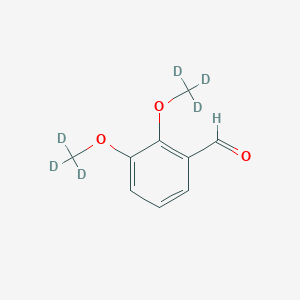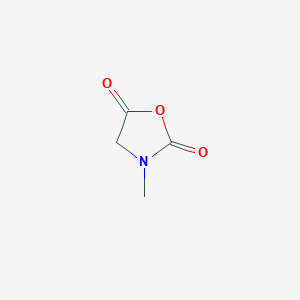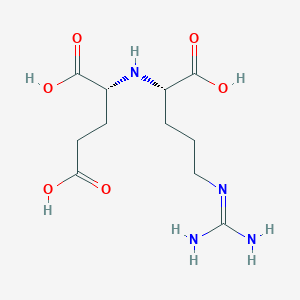![molecular formula C11H13NO3 B031995 N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 6597-75-7](/img/structure/B31995.png)
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of an oxirane (epoxide) ring, a phenyl group, and an acetamide group
Applications De Recherche Scientifique
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide has several scientific research applications:
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide are currently unknown .
Mode of Action
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . It is primarily encountered as an impurity in the drug Atenolol, a beta-blocker medication commonly used to treat high blood pressure and angina pectoris. Its presence is monitored and controlled during Atenolol production due to potential safety concerns.
Méthodes De Préparation
The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide typically involves multi-step chemical reactions. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base to form the epoxide ring. The resulting intermediate is then reacted with acetic anhydride to introduce the acetamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.
Analyse Des Réactions Chimiques
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions due to the presence of the oxirane ring and the acetamide group. Some of the common reactions include:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new carbon-oxygen bonds. This reaction can be catalyzed by acids or bases.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, resulting in the separation of the acetamide group.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide: This compound has a similar structure but may differ in its reactivity and applications.
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: This compound is synthesized through a different route and has distinct properties and applications.
Propriétés
IUPAC Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAKYHCGYGLHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384024 | |
| Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-75-7 | |
| Record name | N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)







